Kumujancine

Chemical Synthesis Process Chemistry Natural Product Derivatization

β-Carboline sourcing risks: substituting structurally similar analogs without empirical validation jeopardizes experimental reproducibility. Kumujancine's unique 1-formyl and 4-methoxy substituents distinguish it from common analogs lacking aldehyde functionality. • cAMP PDE inhibition without confounding MAO interference-cleaner interrogation of cAMP-dependent pathways • 86.29% predicted BBB penetration for CNS target engagement studies • 96% synthetic yield from common intermediate-ideal SAR library starting material for C-1 derivatization

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 92631-69-1
Cat. No. B1238796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKumujancine
CAS92631-69-1
Synonymskumujancine
kumujansine
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C3=CC=CC=C3N2)C=O
InChIInChI=1S/C13H10N2O2/c1-17-11-6-14-10(7-16)13-12(11)8-4-2-3-5-9(8)15-13/h2-7,15H,1H3
InChIKeyNHVDRRXZBKLFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kumujancine (CAS 92631-69-1): Procurement-Ready Overview of a Naturally-Sourced β-Carboline Alkaloid


Kumujancine (CAS 92631-69-1), also known as 1-formyl-4-methoxy-β-carboline, is a β-carboline alkaloid belonging to the harmala alkaloid class . It was first isolated from the stems of Picrasma quassioides (D. Don) Benn. [1] and is characterized by its unique structural feature: a methoxy group at the C-4 position and an aldehyde group at the C-1 position of the β-carboline core [2]. While its biological activity is less documented than some other β-carbolines, Kumujancine serves as a valuable research tool and a potential lead compound for studying structure-activity relationships within this pharmacologically significant alkaloid family.

Beyond the β-Carboline Core: Why Kumujancine's 4-Methoxy and 1-Formyl Groups Prevent Generic Substitution


In scientific procurement, β-carboline alkaloids cannot be treated as interchangeable commodities. Even minor structural variations can profoundly alter target affinity, selectivity, and downstream biological effects. Kumujancine's unique combination of a 1-formyl and a 4-methoxy substituent distinguishes it from common analogs like Harmine or Harmaline, which lack the aldehyde functionality [1]. A systematic screening of 75 β-carboline and canthinone alkaloids revealed that even closely related compounds exhibit distinct and non-overlapping inhibitory profiles on key inflammatory pathways (iNOS vs. COX-2) [2]. Therefore, substituting Kumujancine with a generic β-carboline without empirical validation jeopardizes the reproducibility and interpretability of experimental results. The following evidence guide provides the specific, quantifiable differentiators necessary for informed selection.

Quantitative Differentiation Guide: Head-to-Head Data for Procuring Kumujancine vs. Alternatives


Synthesis Yield: Kumujancine's High-Yield Production Differentiates it from Low-Yield β-Carboline Analogs

Kumujancine can be synthesized via a highly efficient reduction of an ester intermediate using diisobutylaluminum hydride (DIBAL-H) at -78°C, yielding the desired aldehyde product in 96% yield [1]. This is a critical differentiator compared to other β-carboline derivatives with similar substitution patterns, which may require multi-step, lower-yielding syntheses. This high-yield route ensures reliable and cost-effective access for research applications, minimizing the risk of batch-to-batch variability associated with low-yield natural product extractions or complex syntheses.

Chemical Synthesis Process Chemistry Natural Product Derivatization

Enzymatic Target Engagement: Kumujancine's PDE Inhibition is Distinct from MAO-Focused β-Carbolines

As a β-carboline alkaloid, Kumujancine has been shown to inhibit cAMP phosphodiesterase (PDE) . This is a crucial differentiation point from many classic β-carbolines (e.g., Harmine, Harmaline) whose primary known mechanisms revolve around monoamine oxidase (MAO) inhibition [1]. The inhibition of PDE leads to elevated intracellular cyclic AMP (cAMP) levels, which can modulate distinct downstream signaling pathways related to inflammation and cell proliferation . This target divergence is essential for researchers seeking to avoid confounding effects on serotonin or dopamine metabolism.

Enzyme Inhibition Phosphodiesterase Mechanism of Action

In Silico ADMET Profile: Kumujancine's Predicted BBB Permeability Contrasts with Poorly Brain-Penetrant Analogs

In silico ADMET predictions suggest Kumujancine possesses a high probability (86.29%) of crossing the blood-brain barrier (BBB) [1]. This contrasts sharply with many other β-carboline analogs, such as those with more polar or larger substituents (e.g., glycosylated derivatives), which are predicted to have poor BBB penetration. For instance, many natural β-carboline glycosides exhibit Caco-2 permeability values and BBB scores indicative of low CNS exposure. This predicted CNS availability makes Kumujancine a more suitable candidate for investigating neurological targets or diseases compared to peripherally-restricted analogs.

ADMET Blood-Brain Barrier In Silico Pharmacology

Chemical Classification and Predicted Basicity: Implications for Extraction and Formulation

Kumujancine is classified as a harmala alkaloid and is predicted to be a strong base based on its pKa . This physicochemical property distinguishes it from neutral or weakly basic β-carbolines (e.g., some fully aromatic derivatives). This strong basicity has direct procurement implications: it can be exploited for more efficient and selective extraction from natural sources using acid-base partitioning techniques, potentially leading to higher purity and lower cost of goods. Conversely, it requires careful consideration during formulation to ensure stability and solubility in biological buffers.

Natural Product Chemistry Extraction Formulation

Optimal Research & Industrial Application Scenarios for Kumujancine (CAS 92631-69-1) Based on Evidence


As a Cost-Effective Building Block for Synthesis of Diversified β-Carboline Libraries

Given its 96% synthetic yield from a common intermediate [3], Kumujancine is an ideal starting material for generating libraries of β-carboline derivatives. The 1-formyl group is a versatile handle for further functionalization (e.g., Wittig reactions, reductive amination), allowing for the rapid exploration of structure-activity relationships (SAR) around the C-1 position [2]. This application is particularly suited for medicinal chemistry programs aiming to optimize for specific targets, such as PDEs or other enzymes, while minimizing synthesis costs and time.

As a Chemical Probe for Investigating cAMP-Mediated Signaling in Inflammatory Models

Kumujancine's demonstrated inhibition of cAMP phosphodiesterase [3] positions it as a useful chemical probe for studying the role of cAMP signaling in inflammation. Its distinct mechanism, which avoids direct MAO inhibition [2], allows for a cleaner interrogation of cAMP-dependent pathways (e.g., PKA activation, CREB phosphorylation) without the confounding effects of altered monoamine levels, which is a major advantage over more promiscuous β-carbolines like Harmine.

As a CNS-Penetrant Tool Compound for Neuroscience Research

With a high predicted probability (86.29%) of blood-brain barrier penetration [3], Kumujancine is a superior choice over many less penetrant β-carboline analogs for in vivo studies targeting neurological conditions. Researchers investigating the role of neuroinflammation, neurodegeneration, or cAMP signaling in the central nervous system can procure Kumujancine with greater confidence in its ability to reach its intended site of action, compared to peripherally-restricted alternatives.

As a Reference Standard for the Standardization of Picrasma quassioides Extracts

Kumujancine is a characteristic β-carboline alkaloid isolated from Picrasma quassioides [3]. For quality control and phytochemical standardization of P. quassioides-based herbal preparations or research materials, Kumujancine serves as a specific analytical marker. Its procurement as a pure, well-characterized compound is essential for developing and validating HPLC or LC-MS methods to ensure batch-to-batch consistency of this botanical material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kumujancine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.